molecular formula C20H17N3O2S B5089497 2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide

2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide

Cat. No. B5089497
M. Wt: 363.4 g/mol
InChI Key: BCFYUQSZUQIKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is fused to a methoxy group (a methoxybenzimidazole), which is an ether derivative where a methyl group is bonded to an oxygen atom . This structure is then connected via a sulfur atom (thio) to a naphthylacetamide group, which consists of a naphthalene (a polycyclic aromatic hydrocarbon made of two fused benzene rings) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a polycyclic ring system. The benzimidazole ring system is planar, and the presence of the methoxy group could introduce some steric hindrance. The sulfur atom would create a single bond, allowing for some rotation around that bond. The naphthalene ring system is also planar, and the acetamide group could form hydrogen bonds .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzimidazole moiety could potentially participate in electrophilic substitution reactions, while the methoxy group could be cleaved under acidic conditions. The sulfur atom could potentially be oxidized, and the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any stereochemistry. Factors that could influence its properties include its size, shape, functional groups, and the presence of any aromatic systems .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, such as the one , have been intensively studied for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increase the anticancer activity .

Anti-Inflammatory Properties

Complexes of this compound with metal chlorides have been studied for their anti-inflammatory properties . The formation of these complexes involves a 2:1 ratio of ligand to metal chloride .

Antimicrobial Activity

The same complexes mentioned above have also been screened for their antimicrobial properties . This makes the compound potentially useful in the development of new antimicrobial drugs .

DNA Binding Properties

These complexes have also been studied for their DNA binding properties . This suggests potential applications in genetic research and therapy .

Antioxidant Activity

The hydroxy/methoxy derivatives of this compound have shown significant in vitro effects against stable free radicals—DPPH and ABTS . They also protect against iron-induced oxidative damage in model systems containing lecithin and deoxyribose .

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds . For example, it has been used in the synthesis of tris [μ-1,2-bis (diphenylphosphino)ethane]-1:2κ 2P: P′ ;1:3κ 2P: P′ ;2:3κ 2P: P′ -di-μ-bromido-1:2κ 4 Br:Br-bromido-3κBr-tricopper (I) acetone hemisolvate .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-16-8-9-17-18(11-16)23-20(22-17)26-12-19(24)21-15-7-6-13-4-2-3-5-14(13)10-15/h2-11H,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFYUQSZUQIKSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.